(R)-Carvedilol

Übersicht

Beschreibung

The optically active isomer of Carvedilol, a nonselective ß-adrenergic blocker with a1-blocking activity. An antihypertensive used in the treatment of congestive heart failure.

Wissenschaftliche Forschungsanwendungen

Non-β-Blocking Properties and Arrhythmia Suppression

(R)-Carvedilol, distinct from its racemic mixture, demonstrates notable anti-arrhythmic properties without causing bradycardia or hypotension. Zhang et al. (2015) found that R-carvedilol directly reduces the open duration of cardiac ryanodine receptors and suppresses spontaneous Ca(2+) oscillations, demonstrating its potential as a prophylactic treatment for Ca(2+)-triggered arrhythmia (Zhang et al., 2015).

Stereospecific Pharmacokinetics

Stout et al. (2010) explored the stereoselective pharmacokinetic properties of carvedilol, noting significant changes in the area under the concentration-time curve (AUC) with the coadministration of paroxetine, affecting both R and S enantiomers of carvedilol. This research highlights the importance of considering stereoselectivity in drug metabolism and interactions (Stout et al., 2010).

Cardiovascular Impact

A study by Metra et al. (1994) on idiopathic dilated cardiomyopathy patients demonstrated that carvedilol positively affects cardiac and stroke volume indexes. This suggests its potential benefit in improving cardiac function in certain heart conditions (Metra et al., 1994).

Differential Pharmacological Effects

Stoschitzky et al. (2001) conducted a study indicating that only the (S)-enantiomer of carvedilol causes beta-blockade, whereas this compound may increase sympathetic tone. This underscores the unique effects of each enantiomer and their clinical implications (Stoschitzky et al., 2001).

Proteomic Profiling in Cellular Responses

Wang et al. (2010) utilized proteomic profiling to study the effects of carvedilol enantiomers on vascular smooth muscle cells, revealing differential protein expression levels. This research provides insights into the molecular interactions of carvedilol enantiomers with cellular mechanisms (Wang et al., 2010).

Pharmacokinetic and Pharmacodynamic Comparison

Henderson et al. (2006) compared controlled-release and immediate-release formulations of carvedilol, demonstrating equivalent pharmacokinetic and pharmacodynamic profiles, suggesting its effectiveness in steady-state conditions in hypertension treatment (Henderson et al., 2006).

Eigenschaften

IUPAC Name |

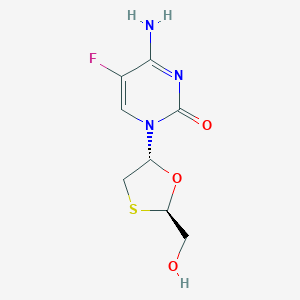

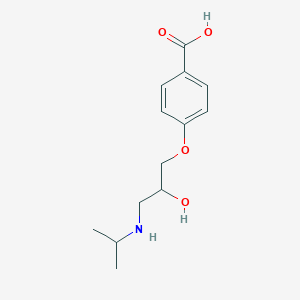

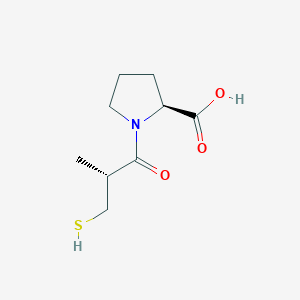

(2R)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1OCCNC[C@H](COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90241748 | |

| Record name | (R)-Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95093-99-5 | |

| Record name | Carvedilol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095093995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-Carvedilol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90241748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CARVEDILOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6E193E020 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of (R)-carvedilol?

A1: this compound primarily acts as an α1-adrenergic receptor antagonist. [] Unlike its S-enantiomer, it lacks significant β-blocking activity. [, ]

Q2: How does this compound's α1-adrenergic receptor antagonism translate into its physiological effects?

A2: By blocking α1-adrenergic receptors, this compound prevents norepinephrine from constricting blood vessels, leading to vasodilation. This vasodilation can help reduce blood pressure. []

Q3: Does this compound exhibit any other mechanisms of action besides α1-adrenergic receptor antagonism?

A3: Yes, research suggests this compound also directly interacts with and inhibits the cardiac ryanodine receptor (RyR2), a calcium channel in the heart. [] This inhibition plays a crucial role in its antiarrhythmic effects. []

Q4: What are the downstream effects of this compound's RyR2 inhibition?

A4: this compound's inhibition of RyR2 helps suppress spontaneous calcium release from the sarcoplasmic reticulum within cardiomyocytes. [] This, in turn, helps prevent the development of calcium waves, a key factor in triggering arrhythmias. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound shares the same molecular formula and weight as its racemic counterpart, carvedilol: C24H26N2O4, with a molecular weight of 406.47 g/mol.

Q6: Is there any specific spectroscopic data available for this compound that differentiates it from the S-enantiomer?

A6: Spectroscopic techniques like circular dichroism or specific optical rotation measurements are required to distinguish between (R)- and (S)-carvedilol enantiomers. These techniques exploit the differences in how each enantiomer interacts with polarized light.

Q7: How does the stability of this compound compare to racemic carvedilol?

A7: While specific comparative data on stability is limited within the provided research, both this compound and racemic carvedilol are generally considered stable under standard storage conditions. Further research focusing on comparative stability under various environmental conditions (temperature, humidity, light) would be beneficial.

Q8: Does the pharmacokinetic profile of this compound differ from that of (S)-carvedilol?

A8: Yes, research demonstrates that carvedilol exhibits stereoselective pharmacokinetics. [, , , ] this compound generally displays higher plasma concentrations compared to (S)-carvedilol following oral administration. [, , ] This difference is attributed to the preferential first-pass metabolism of the S-enantiomer. []

Q9: How does chronic kidney disease (CKD) affect the pharmacokinetics of this compound?

A9: Studies show that CKD can increase the area under the plasma concentration-time curve of this compound. [] This suggests a potential need for dose adjustments in patients with CKD to avoid excessive exposure. []

Q10: Does the presence of type 2 diabetes mellitus impact carvedilol enantiomer metabolism?

A10: Research suggests that patients with type 2 diabetes mellitus may exhibit altered metabolism of carvedilol metabolites, specifically O-desmethylcarvedilol (DMC) and hydroxyphenylcarvedilol (OHC). [] While carvedilol enantiomer pharmacokinetics remain relatively unaffected, the AUC values of DMC enantiomers tend to be lower, and those of OHC enantiomers are higher in these patients. []

Q11: What evidence supports the use of this compound in preventing skin carcinogenesis?

A11: Studies demonstrate that both this compound and racemic carvedilol effectively inhibit epidermal growth factor (EGF)-induced neoplastic transformation in mouse epidermal cells. [] Furthermore, in a chronic UV-induced skin carcinogenesis mouse model, topical treatment with this compound significantly delayed and reduced the development of skin squamous cell carcinoma. []

Q12: Can this compound mitigate nitrogen mustard-induced skin injury?

A12: Research indicates that this compound, similar to racemic carvedilol, demonstrates protective activity against nitrogen mustard-induced skin injuries in both in vitro and in vivo models. [] It attenuates epidermal thickening, reduces inflammatory responses, and suppresses the expression of pro-inflammatory genes. []

Q13: Is there any evidence suggesting this compound's potential as a therapeutic agent for Alzheimer's disease?

A13: Recent studies highlight the potential of this compound as a novel therapy for Alzheimer's disease. [] By limiting RyR2 open time, this compound has shown promise in preventing and reversing neuronal hyperactivity, memory impairment, and neuron loss in AD mouse models. []

Q14: Does this compound affect heart rate or blood pressure in animal models?

A14: A key advantage of this compound is its ability to suppress arrhythmias without significantly affecting heart rate or blood pressure. [] This contrasts with racemic carvedilol, which can cause bradycardia and hypotension due to its β-blocking activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.